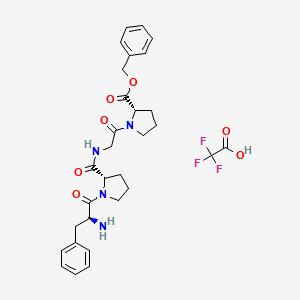
2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid is a research chemical known for its unique structure and properties. It is a compound with the molecular formula C10H16O9S and a molecular weight of 312.29 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid involves multiple steps. One common method includes the reaction of methylsulfonyl chloride with propanoic acid derivatives under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid include:
2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid: A simpler analog with fewer ester linkages.
(2S)-2-[(Methylsulfonyl)oxy]propanoic acid: Another related compound with a similar functional group but different stereochemistry.
The uniqueness of this compound lies in its multiple ester linkages, which provide distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C10H16O9S |
|---|---|
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C10H16O9S/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16/h5-7H,1-4H3,(H,11,12) |
InChI-Schlüssel |
NQPNHRNGEHFCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)
![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)
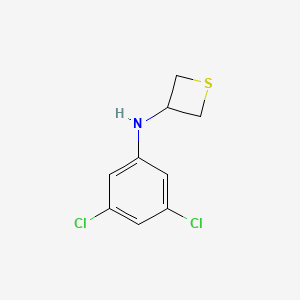
![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)
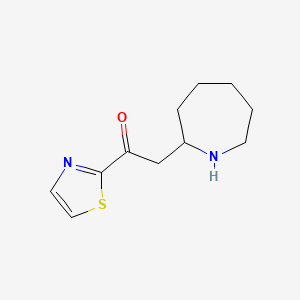
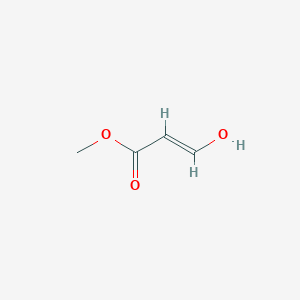
![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)
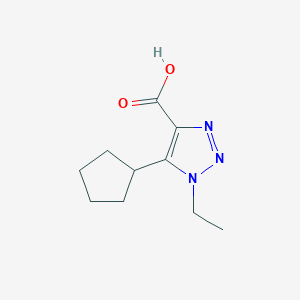


![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
